5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines and their derivatives often involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidines and their derivatives have been studied extensively . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Maruthikumar and Rao (2003) presents the synthesis of a series of 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones with various aryl substituents, highlighting the adaptability of this chemical structure in producing a range of compounds through different substitutions (Maruthikumar & Rao, 2003).
Biological and Medicinal Chemistry Applications
- Kumar and Joshi (2009) explored the sulphonation of a related compound, leading to a series of derivatives that were examined for antimicrobial, antifungal, and anthelmintic activities. This demonstrates the compound's potential as a precursor in developing bioactive agents (Kumar & Joshi, 2009).
- Xiao et al. (2008) synthesized pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to discover antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This indicates the compound's relevance in receptor-targeted drug discovery and agrichemistry (Xiao, Li, Meng, & Shi, 2008).
Pharmacological and Anticancer Research
- In the domain of cancer research, Ismail et al. (2017) reported on the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and their evaluation for anticancer activity. This underscores the potential use of such compounds in developing new cancer therapies (Ismail, Kuthati, Thalari, Bommarapu, Mulakayala, Chitta, & Mulakayala, 2017).
Potential Anti-Inflammatory Applications
- Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and anti-inflammatory properties, revealing potential for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Mechanism of Action
While the specific mechanism of action for your compound is not available, many pyrimidines exhibit their biological effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The future directions in the field of pyrimidines and their derivatives research involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This includes the development of new approaches for the construction of new standard biological components .
Properties
IUPAC Name |
5-[[4-(diethylamino)phenyl]methyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-5-8-16-18-19(24(4)23-16)20(26)22-17(21-18)13-14-9-11-15(12-10-14)25(6-2)7-3/h9-12H,5-8,13H2,1-4H3,(H,21,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMBCFWPACLYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)CC3=CC=C(C=C3)N(CC)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432678 | |
Record name | 5-[4-(diethylamino)benzyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223430-04-4 | |
Record name | 5-[4-(diethylamino)benzyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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